2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline

Neurodegeneration Parkinson's Disease Alpha-Synuclein

Neurodegenerative disease research often stalls due to a lack of selective, well-characterized chemical probes for protein aggregation targets. This compound directly addresses that gap. It is the exact 2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline (CAS 1152873-60-3) validated in BindingDB: • Documented differential binding: Ki = 227 nM for α-synuclein and 682 nM for tau, enabling comparative mechanistic studies. • Unique dual-thioether pharmacophore: The combined ortho-methylsulfanyl and N-thiophen-2-ylmethyl groups are essential for target engagement; generic analogs will not substitute. • Reliable supply: ≥95% purity, shipped globally as non-hazardous material.

Molecular Formula C12H13NS2
Molecular Weight 235.4 g/mol
Cat. No. B13242179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline
Molecular FormulaC12H13NS2
Molecular Weight235.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NCC2=CC=CS2
InChIInChI=1S/C12H13NS2/c1-14-12-7-3-2-6-11(12)13-9-10-5-4-8-15-10/h2-8,13H,9H2,1H3
InChIKeyYPZIHABZUVPXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline: Dual-Thioether Scaffold Overview


2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline (CAS 1152873-60-3, molecular formula C₁₂H₁₃NS₂, molecular weight 235.4 g/mol) is a heterocyclic organic compound combining an aniline core with both a 2-methylsulfanyl substituent on the phenyl ring and a thiophen-2-ylmethyl group on the nitrogen atom . This dual-thioether motif distinguishes it from simpler aniline derivatives and confers a unique chemical profile, including solubility in organic solvents like dichloromethane and ethanol . Its biological activity is documented in public databases, with reported binding to human alpha-synuclein and microtubule-associated protein tau [1], making it a specialized research tool for neurodegenerative disease investigations.

Scaffold Dual-thioether aniline core for neurodegenerative target engagement studies
Solubility Soluble in organic solvents (dichloromethane, ethanol) for in vitro assay compatibility
Targets BindingDB-reported interactions with human α-synuclein and tau for aggregation probe research

Uniqueness of 2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline


The specific spatial arrangement and electronic character of 2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline are critical for its reported biological interactions. In contrast to simpler analogs like 2-(methylsulfanyl)aniline or N-(thiophen-2-ylmethyl)aniline, the combined presence of the ortho-methylsulfanyl group and the N-thiophen-2-ylmethyl substituent creates a unique three-dimensional pharmacophore . The methylsulfanyl group enhances lipophilicity and can engage in specific sulfur-π or hydrophobic interactions, while the thiophene ring contributes to π-stacking and potential hydrogen bonding. Replacing this compound with a generic aniline derivative lacking either the methylsulfanyl or thiophene moiety would likely abolish or significantly alter its binding affinity for alpha-synuclein and tau, as demonstrated by the distinct Ki values reported in the BindingDB [1]. Therefore, for research targeting these proteins, substitution with a structurally related but chemically distinct analog is not a scientifically valid approach and may lead to false-negative or misleading results.

Replacing with an aniline lacking the ortho-methylsulfanyl group may substantially reduce or eliminate binding to α-synuclein and tau, as the methylsulfanyl moiety contributes to key lipophilic and sulfur-π interactions.

Analogs without the N-thiophen-2-ylmethyl substituent may lose critical π-stacking and hydrogen-bonding capacity, altering the three-dimensional pharmacophore required for reported target engagement.

Generic aniline derivatives or single-thioether analogs (e.g., 2-(methylsulfanyl)aniline, N-(thiophen-2-ylmethyl)aniline) may not replicate the dual-thioether binding profile documented in BindingDB; direct substitution without validation may lead to misleading target-binding results.

2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline: Affinity & Property Data


Alpha-Synuclein Binding Affinity

The target compound demonstrates a measurable binding affinity for recombinant human alpha-synuclein, with a reported inhibition constant (Ki) of 227 nM in a fluorescence-based displacement assay using Thioflavin T (Thio-T) as the probe [1]. This value places it within the range of known alpha-synuclein ligands, though direct comparator data for the closest analogs (e.g., 2-(methylsulfanyl)aniline or N-(thiophen-2-ylmethyl)aniline) in the same assay system are not publicly available. This affinity represents a specific biochemical property of the intact molecule.

α-Syn binding
Reported
227 nM
Supports α-synuclein aggregation probe context
Thio-T displacement assay; recombinant protein
Neurodegeneration Parkinson's Disease Alpha-Synuclein

Tau Protein Binding Affinity

The target compound also binds to human recombinant tau protein (fragment 243-375), with a reported inhibition constant (Ki) of 682 nM in a Thioflavin T (Thio-T) displacement fluorescence assay [1]. This affinity, while moderate, is distinct from its alpha-synuclein binding and suggests a potential for multi-target engagement within neurodegenerative pathways. The lack of publicly available comparator data for close analogs prevents a direct head-to-head comparison.

Tau binding
Reported
682 nM
Supports tau aggregation probe context
Thio-T displacement assay; recombinant tau fragment
Neurodegeneration Alzheimer's Disease Tauopathy

Alpha-Synuclein vs. Tau Selectivity

Based on the reported Ki values from the same assay format, the target compound exhibits a 3.0-fold higher affinity for alpha-synuclein (Ki = 227 nM) compared to tau (Ki = 682 nM) [1]. This differential affinity, while not a formal selectivity ratio due to the lack of a comprehensive selectivity panel, provides a preliminary indication that the compound may preferentially engage alpha-synuclein over tau under the assay conditions.

Target preference
Class-level
α-syn Ki 227 nM
tau Ki 682 nM
3.0× higher affinity for α-synuclein
Preliminary differential profile; assay-context dependent
Same Thio-T platform; no broader selectivity panel
Neurodegeneration Target Selectivity Multi-Target Probe

Solubility & Stability Profile

Vendor data indicates that 2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline is soluble in common organic solvents such as dichloromethane and ethanol, and is stable under normal storage conditions (cool, dry place) . This solubility profile facilitates its use in standard organic synthesis and in vitro biochemical assays. The compound is supplied with a minimum purity specification of 95%, ensuring reproducibility in research applications .

Handling profile
Data to verify
  • Solubility Dichloromethane, ethanol
  • Stability Normal storage conditions
  • Purity ≥95% (vendor spec)
Vendor-reported handling attributes; verify for specific assays
Supplier documentation; independent characterization recommended
Formulation In Vitro Assay Compound Handling

2-(Methylsulfanyl)-N-(thiophen-2-ylmethyl)aniline: Key Applications


Alpha-Synuclein Aggregation Probe for Parkinson's Research

Leverage the compound's documented Ki of 227 nM for alpha-synuclein [1] to investigate the mechanisms of protein aggregation in cellular or in vitro models of Parkinson's disease. Use as a reference ligand in competitive binding assays to identify or characterize novel alpha-synuclein modulators.

Dual-Target Probe for Neurodegenerative Research

Exploit the compound's differential affinity for alpha-synuclein (Ki 227 nM) and tau (Ki 682 nM) [1] in comparative studies to elucidate the distinct roles of these two proteins in neurodegeneration. Its binding profile makes it a valuable tool for studying crosstalk between amyloidogenic pathways.

Thioether Scaffold for Lead Optimization

Utilize the compound as a core scaffold for structure-activity relationship (SAR) studies aimed at improving affinity or selectivity for alpha-synuclein or tau. Its dual-thioether motif and solubility in organic solvents facilitate diverse synthetic modifications.

Binding Assay Reference Standard

Employ the compound as a consistent, high-purity (≥95%) reference material for validating and troubleshooting fluorescence-based protein binding assays (e.g., Thio-T displacement) targeting alpha-synuclein or tau, ensuring inter-experimental reproducibility.

Application
Selection Property
Validation Focus
α-Synuclein aggregation probe
Reported α-synuclein binding affinity
Aggregation assay validation (e.g., Thio-T displacement)
Dual-target neurodegeneration probe
Differential α-synuclein/tau binding profile
Comparative target engagement and pathway crosstalk studies
Thioether scaffold for SAR
Dual-thioether core amenable to synthetic modification
Structure-activity relationship and affinity optimization
Binding assay reference standard
High purity and consistent lot quality
Assay calibration and inter-experimental reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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